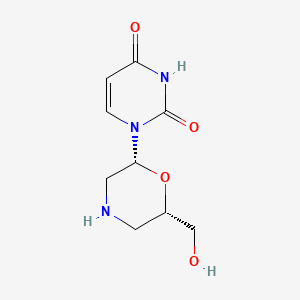
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as HMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMPD is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, and it has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Aminomethylation Reactions
A study by Meshcheryakova, Kataev, & Munasipova (2014) explores aminomethylation reactions, including the reaction of similar pyrimidine derivatives with formaldehyde and morpholine. This process yields aminomethylsubstituted pyrimidine derivatives, demonstrating the compound's utility in synthetic organic chemistry.
Synthesis Methods and Biological Activity
Tang et al. (2015) studied the synthesis method of a related pyrimidine derivative, focusing on observing changes in biological activity after specific modifications. The study Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione utilized a one-pot oxidizing process, highlighting the compound's relevance in drug discovery, particularly in anti-HIV research.
Structural and Conformation Analysis
In a study by Sun, Wu, & Yang (2007), the syntheses of bicyclic nucleoside analogues related to the compound were analyzed. This research is significant in understanding the molecular structure and potential pharmaceutical applications.
Optical and Nonlinear Optical Applications
A 2020 study by Mohan et al. explored pyrimidine-based bis-uracil derivatives for potential optical and nonlinear optical (NLO) device fabrications. This study highlights the compound's potential in materials science, particularly in developing new materials for technological applications.
Cytotoxic Evaluation for Cancer Research
Udayakumar, Gowsika, & Pandurangan (2017) conducted a study titled A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. This research is crucial for understanding the compound's potential in cancer treatment, as it involves the synthesis and characterization of new compounds with possible anticancer properties.
Propiedades
IUPAC Name |
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNAQZWHCIFRFA-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=CC(=O)NC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

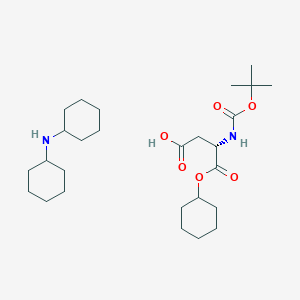
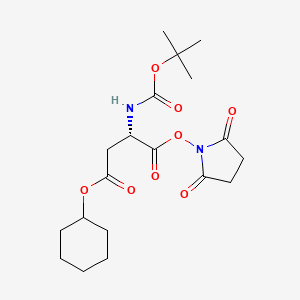


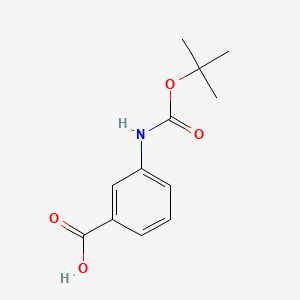
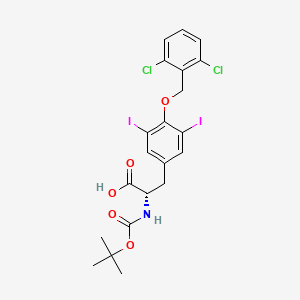

![Boc-[15N]Tyr-OH](/img/structure/B613742.png)
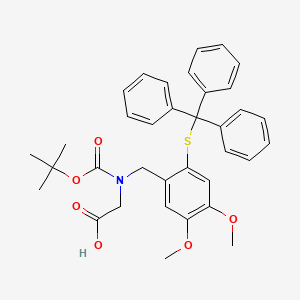
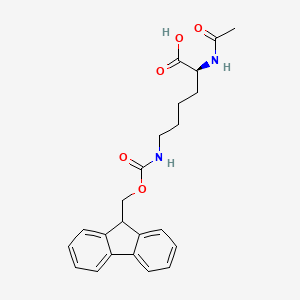
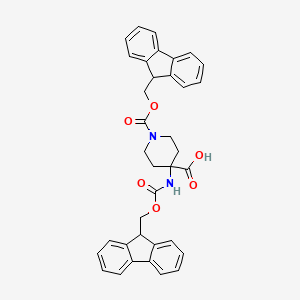

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)
